Enhanced Molecular Weight and Polar Surface Area Versus 4-Fluoro Analog: Implications for Blood-Brain Barrier Penetration
When compared to the direct 4-fluorophenyl analog (CAS 1021054-81-8), the target 4-methoxyphenyl compound exhibits a higher molecular weight (411.5 vs. 399.4 g/mol) and an increased topological polar surface area (TPSA of 97 Ų vs. ~88 Ų), while maintaining a nearly equivalent computed lipophilicity (XLogP3 2.4 vs. 2.5) [1][2]. The elevated TPSA of the methoxy derivative predicts moderately reduced passive BBB permeation relative to the fluoro congener, a property that may be advantageous for reducing CNS off-target exposure in peripheral inflammatory indications [3].
| Evidence Dimension | Molecular Weight / Lipophilicity / Topological Polar Surface Area |
|---|---|
| Target Compound Data | MW 411.5 g/mol; XLogP3 2.4; TPSA 97 Ų |
| Comparator Or Baseline | N-benzyl-2-(N-(4-fluorophenyl)pyridine-3-sulfonamido)acetamide: MW 399.4 g/mol; XLogP3 2.5; TPSA ~88 Ų |
| Quantified Difference | ΔMW +12.1 g/mol; ΔXLogP3 −0.1; ΔTPSA +9 Ų |
| Conditions | Computed properties from PubChem (PubChem release 2025.09.15) |
Why This Matters
The distinct TPSA value directly influences passive permeability and efflux transporter recognition, enabling researchers to select the optimal analog for either CNS-targeted or peripherally restricted studies.
- [1] PubChem. N-benzyl-2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)acetamide. CID 42111362. https://pubchem.ncbi.nlm.nih.gov/compound/1021119-07-2 View Source
- [2] PubChem. N-benzyl-2-(N-(4-fluorophenyl)pyridine-3-sulfonamido)acetamide. CID 42111357. https://pubchem.ncbi.nlm.nih.gov/compound/1021054-81-8 View Source
- [3] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541 View Source
